molecular formula C17H17N3 B1245572 1H-Benzimidazol-2-amine, N-((1R)-1,2,3,4-tetrahydro-1-naphthalenyl)- CAS No. 875755-39-8

1H-Benzimidazol-2-amine, N-((1R)-1,2,3,4-tetrahydro-1-naphthalenyl)-

Cat. No.: B1245572
CAS No.: 875755-39-8
M. Wt: 263.34 g/mol
InChI Key: XZIZUQSOFMLIIR-CQSZACIVSA-N
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Description

NS-8593 is a potent and selective inhibitor of small conductance calcium-activated potassium channels (SK channels). These channels are involved in regulating the electrical activity of neurons and other excitable cells by controlling the flow of potassium ions. NS-8593 hydrochloride has been widely used in scientific research to study the physiological and pathological roles of SK channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NS-8593 involves several steps, starting with the preparation of the core structure, which is a benzimidazole derivative. The key steps include:

Industrial Production Methods

Industrial production of NS-8593 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

NS-8593 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further modified for specific research applications .

Scientific Research Applications

NS-8593 has a wide range of scientific research applications, including:

    Neuroscience: Used to study the role of SK channels in regulating neuronal excitability and synaptic plasticity.

    Cardiology: Investigates the involvement of SK channels in cardiac function and arrhythmias.

    Pharmacology: Serves as a tool to explore the therapeutic potential of SK channel inhibitors in various diseases, including epilepsy and neurodegenerative disorders.

    Cell Biology: Helps in understanding the role of SK channels in cell proliferation, migration, and apoptosis .

Mechanism of Action

NS-8593 exerts its effects by selectively inhibiting small conductance calcium-activated potassium channels (SK channels). The compound binds to the SK channels and prevents the flow of potassium ions, thereby modulating the electrical activity of neurons and other excitable cells. This inhibition is calcium-dependent and reversible, making NS-8593 a valuable tool for studying the physiological and pathological roles of SK channels .

Comparison with Similar Compounds

Similar Compounds

    Apamin: A peptide toxin that selectively inhibits SK channels.

    TRAM-34: A selective inhibitor of intermediate conductance calcium-activated potassium channels (IK channels).

    UCL1684: Another selective inhibitor of SK channels

Uniqueness of NS-8593

NS-8593 is unique due to its high selectivity and potency for SK channels. Unlike other inhibitors, NS-8593 does not affect intermediate and large conductance calcium-activated potassium channels (IK and BK channels), making it a highly specific tool for studying SK channel function .

Properties

CAS No.

875755-39-8

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine

InChI

InChI=1S/C17H17N3/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20)/t14-/m1/s1

InChI Key

XZIZUQSOFMLIIR-CQSZACIVSA-N

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3

SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3

Synonyms

(R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphthylamine
NS8593

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-chlorobenzimidazole and racemic 1,2,3,4-tetrahydro-l-naphthylamine by Procedure A (10 min at 170° C. followed by 15 min at 200° C.). The product was isolated from the crude reaction mixture by preparative LCMS to give the title compound as the free base and as a mixture of enantiomers (white solid, mp 230-234° C.). MS(ES+) m/z 264 ([M+1]+, 100). 1NMR (DMSO-d6) δ 1.73-1.82 (m, 1H), 1.85-1.96 (m, 2H), 2.01-2.09 (m, 1H), 2.70-2.85 (m, 2H), 5.04 (m, 1H), 7.01-7.05 (m, 2H), 7.12-7.28 (m, 5H), 7.33-7.37 (m, 1H), 8.05 (br s, 1H).
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